molecular formula C29H21NO B14486019 2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole CAS No. 64530-91-2

2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole

Cat. No.: B14486019
CAS No.: 64530-91-2
M. Wt: 399.5 g/mol
InChI Key: YJEIKCTUYZRJTG-UHFFFAOYSA-N
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Description

2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole is a complex organic compound known for its unique structural properties. This compound features a benzoxazole core with biphenyl and phenylethenyl substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole typically involves multi-step organic reactions. One common method is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene . The reaction conditions often require a strong base to generate the ylide and an inert atmosphere to prevent side reactions. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar compounds to 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole include:

The uniqueness of 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole lies in its combination of biphenyl and benzoxazole moieties, which confer distinct chemical and physical properties.

Properties

CAS No.

64530-91-2

Molecular Formula

C29H21NO

Molecular Weight

399.5 g/mol

IUPAC Name

5-(2-phenylethenyl)-2-[2-(4-phenylphenyl)ethenyl]-1,3-benzoxazole

InChI

InChI=1S/C29H21NO/c1-3-7-22(8-4-1)11-12-24-15-19-28-27(21-24)30-29(31-28)20-16-23-13-17-26(18-14-23)25-9-5-2-6-10-25/h1-21H

InChI Key

YJEIKCTUYZRJTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)OC(=N3)C=CC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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